molecular formula C13H21BrCl2N2 B2559560 (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-97-2

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2559560
CAS RN: 1286274-97-2
M. Wt: 356.13
InChI Key: WUEHFLAAAUXQLI-MQQSYLBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of cyclohexane-1,4-diamine and has a bromobenzyl group attached to one of the nitrogen atoms.

Scientific Research Applications

Self-Assembly and Structural Analysis

Research has demonstrated the use of semirigid vicinal diamines, similar to the core structure of the specified compound, in the design and synthesis of higher-order tubular constructs. These constructs are based on noncyclic bis-D- and L-tripeptides that self-assemble into helical open-ended tubular superstructures, facilitated by extensive hydrogen bonding. This finding illustrates the potential of such diamines in the development of novel materials with specific molecular architectures (Hanessian et al., 2008).

Catalysis and Polymerization

Tetradentate nitrogen ligands, incorporating structures similar to the diamine , have been explored for their role in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. These studies highlight the efficiency of such ligands in catalyzing polymerization, thus pointing to their application in materials science for the synthesis of polymers with specific properties (Ibrahim et al., 2004).

Bromination and Oxygenation of Organic Compounds

Further applications involve the catalytic bromination and oxygenation of organic compounds. Complexes containing Schiff base ligands derived from similar diamines have been shown to catalyze these reactions effectively. Such processes are crucial for organic synthesis, indicating the role of these compounds in facilitating specific transformations that could lead to the development of novel organic molecules (Si et al., 2011).

Synthesis and Properties of Polyimides

Diamines with cyclohexane structures have also been utilized in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility and thermal stability, making them suitable for applications in advanced materials, particularly in areas requiring materials that can withstand high temperatures while maintaining structural integrity (Yang et al., 2004).

Enantioselective Synthesis

The structure of the specified compound is also relevant to the field of asymmetric synthesis. Research into enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by nickel(II)-diamine complexes, underscores the potential of such diamines in stereochemical control. This area of research is vital for the development of pharmaceuticals and agrochemicals with high enantiomeric purity (Evans et al., 2007).

properties

IUPAC Name

4-N-[(4-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHFLAAAUXQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride

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